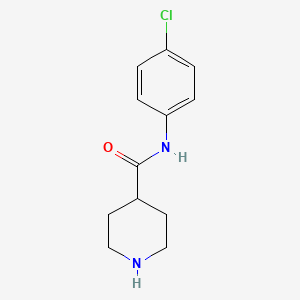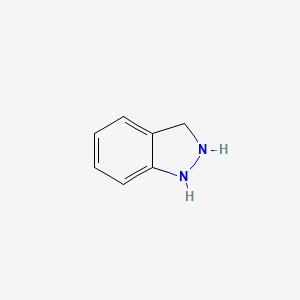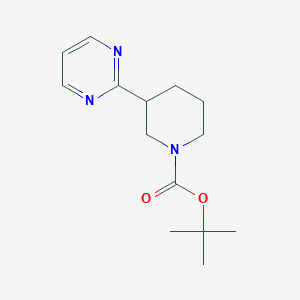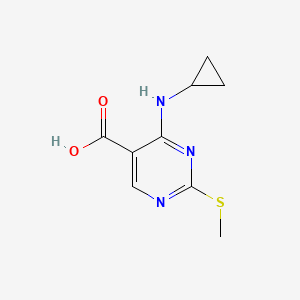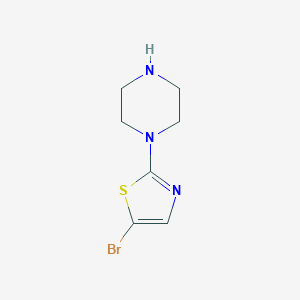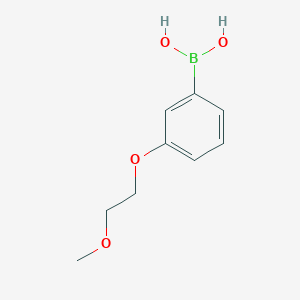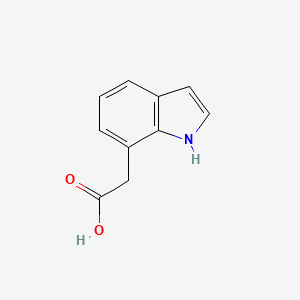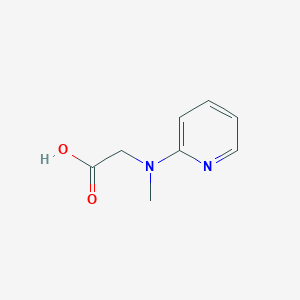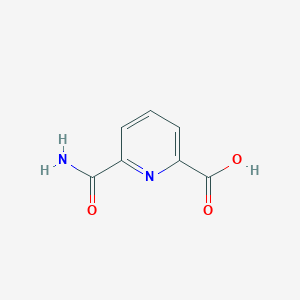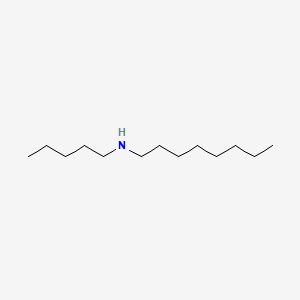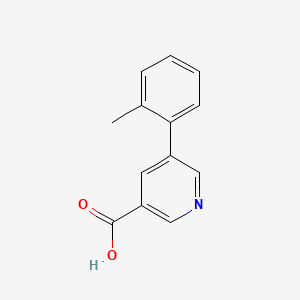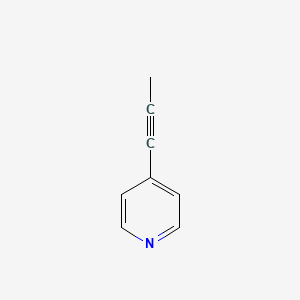
4-(Prop-1-yn-1-yl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(Prop-1-yn-1-yl)pyridine”, related compounds have been synthesized using various methods. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines has been used for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
4-(Prop-1-yn-1-yl)pyridine is used in the synthesis and coordination chemistry of ligands. Derivatives of this compound, such as 2,6-di(pyrazol-1-yl)pyridine, have been employed as versatile ligands. These derivatives exhibit unique properties like luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of Imidazo[1,2-a]pyridines
4-(Prop-1-yn-1-yl)pyridine derivatives are utilized in the Sandmeyer reaction for the efficient synthesis of imidazo[1,2-a]pyridines. This method is a practical approach for stereospecific synthesis of these compounds, which are important in various chemical contexts (Sucunza et al., 2011).
Antimicrobial and Antitumor Activities
Compounds like (E)-3-(4-chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, synthesized using 4-(Prop-1-yn-1-yl)pyridine, have shown promising antimicrobial, antioxidant, and anticancer activities. The structural analysis of these compounds has revealed their potential in medicinal chemistry (Gaber, Awad, & Atlam, 2018).
Antibacterial Properties
Pyridine chalcones derived from 4-(Prop-1-yn-1-yl)pyridine have exhibited strong antibacterial activity against various bacteria, such as Staphylococcus aureus and Escherichia coli (Jasril et al., 2013).
Synthesis of Polynuclear Alkynyl Complexes
The synthesis of 2-(1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, a derivative of 4-(Prop-1-yn-1-yl)pyridine, is crucial for creating polynuclear complexes. These complexes can have a variety of different metal sites and exhibit unique properties (Wilhelmi et al., 2014).
Solvatochromism and Aggregation-Induced Enhanced Emission
Derivatives based on 4-(Prop-1-yn-1-yl)pyridine demonstrate solvatochromism and aggregation-induced enhanced emission, which are important properties in the development of materials with color tenability, especially for efficient emission in solid states (Liang et al., 2015).
Eigenschaften
IUPAC Name |
4-prop-1-ynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-3-8-4-6-9-7-5-8/h4-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDOOTTUKSSKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609678 | |
| Record name | 4-(Prop-1-yn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-1-yn-1-yl)pyridine | |
CAS RN |
89942-42-7 | |
| Record name | 4-(Prop-1-yn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



